methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, bromobenzene derivatives, and cyano compounds. Key steps in the synthesis may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Esterification: The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.
Reduction: Reduction reactions can occur at the cyano group or the carbonyl groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound’s unique structure may find applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Bromophenyl Compounds: Compounds containing a bromophenyl group, such as bromophenylacetic acid.
Cyano Compounds: Compounds with a cyano group, such as cyanocobalamin (vitamin B12).
Uniqueness
Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22BrN3O3 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H22BrN3O3/c1-35-27(34)28(17-30)23-16-13-18-7-5-6-10-22(18)32(23)25(24(28)19-11-14-20(29)15-12-19)26(33)31-21-8-3-2-4-9-21/h2-16,23-25H,1H3,(H,31,33)/t23?,24-,25+,28+/m0/s1 |
InChI Key |
BPPPYDYBRRJEGA-XKMIWIHUSA-N |
Isomeric SMILES |
COC(=O)[C@]1([C@H]([C@@H](N2C1C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C#N |
Canonical SMILES |
COC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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